2,2'-Diiodobiphenyl
Overview
Description
2,2’-Diiodobiphenyl is an organic compound with the molecular formula C₁₂H₈I₂ and a molecular weight of 406.0009 g/mol It consists of two benzene rings connected by a single bond, with each ring substituted by an iodine atom at the ortho position
Mechanism of Action
Target of Action
The primary targets of 2,2’-Diiodobiphenyl are currently unknown . This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It has been suggested that the compound undergoes a racemisation process . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research
Molecular Mechanism
There is a lack of information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
There is no available information on how 2,2’-Diiodobiphenyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Diiodobiphenyl can be synthesized through several methods. One common approach involves the iodination of biphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Diiodobiphenyl often involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the efficient formation of the biphenyl structure with high yields .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diiodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Coupling Products: Complex biphenyl structures with additional functional groups can be synthesized.
Scientific Research Applications
2,2’-Diiodobiphenyl has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2,2’-Dibromobiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichlorobiphenyl: Contains chlorine atoms in place of iodine.
2,2’-Difluorobiphenyl: Fluorine atoms replace the iodine atoms.
Comparison: 2,2’-Diiodobiphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine, chlorine, or fluorine atoms. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated biphenyls may not be as effective .
Properties
IUPAC Name |
1-iodo-2-(2-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRXSGTNWILMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176893 | |
Record name | 2,2'-Diiodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2236-52-4 | |
Record name | 2,2'-Diiodobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2236-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Diiodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIIODOBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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